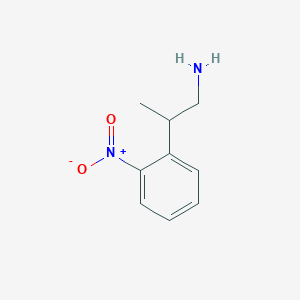

2-(2-Nitrophenyl)propan-1-amine

Description

2-(2-Nitrophenyl)propan-1-amine is a nitro-substituted aromatic amine characterized by a primary amine (-NH₂) group attached to a propane chain, with an ortho-nitrophenyl substituent. Nitro groups are known to act as electron-withdrawing moieties, influencing reactivity and metabolic pathways, and are frequently employed in photoactivatable compounds (e.g., bis-CNB-GABA in ) due to their photolability . The ortho-substitution pattern may introduce steric hindrance, affecting molecular conformation and interaction with biological targets.

Properties

IUPAC Name |

2-(2-nitrophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPIVOZKGRJHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)propan-1-amine typically involves the nitration of a suitable precursor, followed by amination. One common method includes the nitration of 2-phenylpropan-1-amine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, due to the electron-withdrawing nature of the nitro group.

Oxidation: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Reduction: 2-(2-Aminophenyl)propan-1-amine.

Substitution: Halogenated derivatives such as 2-(2-bromophenyl)propan-1-amine.

Oxidation: Nitro derivatives or nitroso compounds.

Scientific Research Applications

2-(2-Nitrophenyl)propan-1-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)propan-1-amine depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro and amine groups, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Electron-Withdrawing Groups (EWGs):

- The ortho-nitro group in this compound strongly withdraws electrons via resonance and induction, reducing electron density on the aromatic ring. This contrasts with trifluoromethyl (CF₃) groups (), which are less resonance-active but still significantly electron-withdrawing .

- Chloro (Cl) substituents () exhibit moderate electron withdrawal, while fluoro (F) () combines electronegativity with smaller steric effects .

- Para-substituted analogs (e.g., ) avoid such hindrance, favoring planar conformations .

Amine Type and Reactivity

- Primary vs. Secondary Amines:

- The primary amine in this compound enhances nucleophilicity compared to secondary amines (e.g., ), making it more reactive in acylation or alkylation reactions. Secondary amines, however, may exhibit greater metabolic stability .

Biological Activity

2-(2-Nitrophenyl)propan-1-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to a propan-1-amine backbone, which influences its reactivity and biological interactions. The nitro group enhances the compound's ability to interact with various biological macromolecules, potentially leading to antimicrobial and anticancer properties .

The biological activity of this compound is largely attributed to its functional groups. The nitro and amine groups can interact with cellular targets, possibly inhibiting specific enzymes or disrupting cellular processes. Current research is focused on identifying the precise molecular targets and pathways involved in its activity .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Nitrophenyl)propan-1-amine | Para-substituted phenyl group | Different substitution pattern affects reactivity |

| 3-(4-Nitrophenyl)propan-1-amine | Meta-substituted phenyl group | Variations in biological activity |

| 4-(Aminophenyl)propan-1-amine | Amino instead of nitro group | Increased reactivity due to amino group |

| 3-(Nitrophenyl)butan-1-amine | Longer carbon chain | Alters pharmacokinetics and dynamics |

The structural variations significantly influence the compounds' chemical properties and biological activities .

Case Studies

Study on Antimicrobial Properties : In a study published in PMC, derivatives of nitrophenyl compounds were synthesized and tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited strong inhibitory effects against E. coli and Bacillus subtilis, suggesting that structural modifications could enhance biological activity .

Pharmacological Investigations : Another study explored the potential anticancer properties of similar nitrophenyl compounds. The findings indicated that these compounds could induce apoptosis in cancer cell lines, highlighting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.